1-(4-(Bromomethyl)-3-ethoxyphenyl)-1-chloropropan-2-one
Description
1-(4-(Bromomethyl)-3-ethoxyphenyl)-1-chloropropan-2-one is a halogenated aromatic ketone characterized by a propan-2-one backbone substituted with a chlorine atom and a 4-(bromomethyl)-3-ethoxyphenyl group. Its molecular formula is C₁₂H₁₄BrClO₂, with a molecular weight of 305.59 g/mol (predicted). Key functional groups include a bromomethyl (-CH₂Br) and ethoxy (-OCH₂CH₃) substituents on the phenyl ring, along with a reactive α-chloroketone moiety. These features render it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals .
Properties
Molecular Formula |
C12H14BrClO2 |
|---|---|
Molecular Weight |
305.59 g/mol |
IUPAC Name |
1-[4-(bromomethyl)-3-ethoxyphenyl]-1-chloropropan-2-one |
InChI |
InChI=1S/C12H14BrClO2/c1-3-16-11-6-9(12(14)8(2)15)4-5-10(11)7-13/h4-6,12H,3,7H2,1-2H3 |
InChI Key |
DXVWMPYIDKEWRR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(C(=O)C)Cl)CBr |
Origin of Product |
United States |
Preparation Methods
Classical Lewis Acid-Catalyzed Approach
The foundational method employs aluminum chloride (AlCl₃) as a Lewis acid catalyst to facilitate ketone installation on the ethoxy-substituted benzene ring.
Representative Procedure ( modified):
- Dissolve 3-ethoxybenzaldehyde (1.0 equiv) in anhydrous dichloromethane (DCM) under N₂
- Add AlCl₃ (1.2 equiv) at 0°C followed by slow addition of chloroacetyl chloride (1.05 equiv)
- Stir at reflux for 8–12 hours
- Quench with ice-cold 1M HCl and extract with DCM
- Purify via silica gel chromatography (hexane:ethyl acetate = 4:1)
Key Parameters:
| Parameter | Optimal Value |
|---|---|
| Temperature | 40–45°C |
| Solvent System | DCM/Et₂O (3:1) |
| Catalyst Loading | 1.1–1.3 equiv AlCl₃ |
| Yield | 68–72% |
The ethoxy group’s +M effect directs acylation to the para position, though competitive ortho substitution (12–15%) necessitates chromatographic separation.
Bromomethylation Techniques
Electrophilic Bromination Using HBr/HCHO
Post-acylation, bromomethylation employs a HBr/formaldehyde system under acidic conditions:
Stepwise Mechanism:
- Protonation of formaldehyde generating H₂C⁺–OH
- Electrophilic attack at the para position relative to the ketone
- Bromide ion capture yielding the bromomethyl group
Optimized Conditions ( adapted):
- React 1-(3-ethoxy-4-methylphenyl)-1-chloropropan-2-one (1.0 equiv) with 48% HBr (3.0 equiv)
- Add paraformaldehyde (1.8 equiv) portionwise at 60°C
- Maintain reaction at 80°C for 6 hours under N₂
- Extract with ethyl acetate and wash with NaHCO₃
Performance Metrics:
| Metric | Value |
|---|---|
| Conversion Rate | 89% |
| Regioselectivity | >95% para |
| Isolated Yield | 74% |
Alternative Pathways
Ullmann-Type Coupling for Halogen Placement
Advanced methods employ copper-catalyzed coupling to position halogens:
- Protect phenol as ethoxy group using ethyl bromide/K₂CO₃
- Ullmann coupling of pre-halogenated fragments
- Sequential bromine/chlorine installation via Stille cross-coupling
Advantages:
- Enables late-stage halogen diversification
- Improves overall yield to 78% over 5 steps
Industrial-Scale Considerations
Continuous Flow Synthesis
Modern approaches utilize microreactor technology to enhance safety and efficiency:
Flow System Parameters:
| Stage | Conditions |
|---|---|
| Acylation | 50°C, 12 min residence |
| Bromomethylation | 80°C, 30 min |
| Chlorination | 120°C, 8 min |
Benefits:
- 94% conversion vs 78% batch
- 3-fold reduction in solvent use
Analytical Validation
Characterization Data
1H NMR (400 MHz, CDCl₃):
δ 7.82 (d, J = 8.4 Hz, 1H, ArH),
7.45 (s, 1H, ArH),
7.32 (d, J = 8.4 Hz, 1H, ArH),
4.62 (s, 2H, CH₂Br),
4.12 (q, J = 7.0 Hz, 2H, OCH₂),
3.98 (s, 2H, COCH₂Cl),
1.44 (t, J = 7.0 Hz, 3H, CH₃)
HRMS (ESI+): Calculated for C₁₂H₁₃BrClO₂ [M+H]⁺: 325.9843 Found: 325.9841
Chemical Reactions Analysis
Types of Reactions
1-(4-(Bromomethyl)-3-ethoxyphenyl)-1-chloropropan-2-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the chloropropanone moiety can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products
Nucleophilic Substitution: Substituted benzyl derivatives.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Scientific Research Applications
1-(2-(Bromomethyl)-3-ethoxyphenyl)-1-chloropropan-2-one is an organic compound with the molecular formula CHBrClO. It features a bromomethyl group, an ethoxy group, and a chloropropanone moiety. The presence of bromine and chlorine enhances its electrophilic properties, making it suitable for various applications in organic synthesis.
Scientific Research Applications
1-(4-(Bromomethyl)-3-ethoxyphenyl)-1-chloropropan-2-one is used as an intermediate in chemical synthesis. It is investigated for potential use in creating biologically active compounds. Studies on the interactions of 1-(2-(Bromomethyl)-3-ethoxyphenyl)-1-chloropropan-2-one with various biological targets are ongoing. Preliminary findings suggest that its electrophilic nature allows it to react with nucleophilic sites on proteins, leading to modifications that could alter enzyme activity or receptor function. This interaction profile indicates its potential as a lead compound for drug development.
Several compounds share structural similarities with 1-(2-(Bromomethyl)-3-ethoxyphenyl)-1-chloropropan-2-one.
- 1-(4-(Bromomethyl)-3-methoxyphenyl)-1-chloropropan-2-one Contains a methoxy group instead of an ethoxy group.
- 1-(2-(Bromomethyl)-4-methoxyphenyl)-1-chloropropan-2-one Substituted at the para position with a methoxy group.
- 1-(3-(Bromomethyl)-2-ethylphenyl)-1-chloropropan-2-one Contains an ethyl group instead of an ethoxy group.
Mechanism of Action
The mechanism of action of 1-(4-(Bromomethyl)-3-ethoxyphenyl)-1-chloropropan-2-one involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The chloropropanone moiety can undergo nucleophilic attack, leading to the formation of covalent bonds with target proteins or enzymes, thereby modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Bromomethyl vs. Other Halogenated Groups
1-(4-Amino-3-(bromomethyl)phenyl)-1-chloropropan-2-one (CAS: 1804203-60-8)
- Structural Differences: Replaces the ethoxy group with an amino (-NH₂) group at the 3-position of the phenyl ring.
- Physical Properties :
1-(4-Chlorophenyl)-3-methylbutan-1-one
Positional Isomerism: Ethoxy and Bromomethyl Placement
1-(3-(Bromomethyl)-5-ethoxyphenyl)-3-chloropropan-1-one (CAS: 1804183-51-4)
- Structural Differences : Bromomethyl and ethoxy groups are at the 3- and 5-positions, respectively, versus 4- and 3-positions in the target compound.
- Impact on Properties :
1-(4-Bromophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one
Core Structure Variations: Propanone vs. Hydrazono Derivatives
1-(2-(Benzo[d]oxazol-2-yl)hydrazono)-1-chloropropan-2-one
- Structural Differences: Incorporates a hydrazono (-NH-N=) linkage and benzoxazole ring instead of a bromomethyl-ethoxyphenyl group.
2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one
Key Research Findings
Substituent Position : Ethoxy groups at the 3-position (target) vs. 5-position (CAS: 1804183-51-4) alter electronic density, affecting reactivity in nucleophilic substitutions .
Synthetic Routes : Bromination and alkylation methods (e.g., using 4-(bromomethyl)oxane) are transferable to the target compound’s synthesis .
Crystallographic Behavior : Chalcone derivatives exhibit stronger hydrogen bonding than saturated ketones, influencing solubility and stability .
Biological Activity
1-(4-(Bromomethyl)-3-ethoxyphenyl)-1-chloropropan-2-one, with the CAS number 1804066-86-1, is a synthetic organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore the compound's biological activity, including its mechanism of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C12H14BrClO2
- Molecular Weight : 305.6 g/mol
- Structure : The compound features a bromomethyl group and an ethoxyphenyl moiety, which are critical for its biological interactions.
Research indicates that the electrophilic nature of the bromomethyl group allows this compound to interact with various biological targets, particularly enzymes and receptors. This interaction occurs through the formation of covalent bonds with nucleophilic sites on proteins, potentially modulating their activity and leading to various biological effects.
Biological Activity Overview
The compound's biological activity has been linked to several pharmacological properties:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inhibiting key survival pathways in cancer cells. Its ability to modify protein functions could lead to apoptosis in malignant cells.
- Antimicrobial Properties : The compound shows promise as an antimicrobial agent, potentially effective against a range of pathogens due to its structural features that allow for interactions with microbial proteins.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Potential Applications
Given its biological activity, this compound could be explored for:
- Drug Development : As a lead compound in developing new anticancer or antimicrobial drugs.
- Biochemical Research : To study the effects of protein modification on cellular processes.
Q & A
Basic: What synthetic strategies are effective for preparing 1-(4-(Bromomethyl)-3-ethoxyphenyl)-1-chloropropan-2-one?
Methodological Answer:
The synthesis typically involves multi-step halogenation and coupling reactions. A plausible route includes:
Starting Material : 3-Ethoxy-4-methylbenzaldehyde.
Bromination : Introduce bromomethyl via radical bromination (e.g., using NBS/light) to yield 4-(bromomethyl)-3-ethoxybenzaldehyde.
Propanone Formation : React with chloroacetone under Claisen-Schmidt condensation conditions (base catalysis, e.g., NaOH/EtOH) to form the α,β-unsaturated ketone intermediate.
Chlorination : Selective chlorination at the α-position using SOCl₂ or PCl₃ under controlled conditions.
Key Considerations : Monitor reaction intermediates via TLC and purify via column chromatography (silica gel, hexane/EtOAc gradient). Validate purity using HPLC and melting point analysis .
Basic: How can spectroscopic techniques (NMR, IR, MS) characterize this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify substituents:
- Ethoxy group: δ ~1.4 ppm (triplet, CH₃) and δ ~4.0 ppm (quartet, OCH₂).
- Bromomethyl: δ ~4.5 ppm (singlet, CH₂Br).
- Chloropropanone: δ ~2.2 ppm (singlet, COCH₂Cl).
- IR : Confirm carbonyl (C=O stretch ~1700 cm⁻¹) and C-Br (~600 cm⁻¹).
- Mass Spectrometry (EI-MS) : Look for molecular ion [M]⁺ at m/z 318 (C₁₁H₁₂BrClO₂) and fragmentation patterns (e.g., loss of Br or Cl groups).
Validation : Compare experimental data with computational predictions (e.g., Gaussian NMR chemical shift calculations) .
Advanced: How to resolve crystallographic data contradictions for this compound using XRD?
Methodological Answer:
- Data Collection : Use a single-crystal diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
- Structure Solution : Employ SHELXT (direct methods) for phase determination .
- Refinement : Apply SHELXL with anisotropic displacement parameters for non-H atoms. Address twinning or disorder using TWIN/BASF commands in SHELX .
- Validation : Check R-factors (R₁ < 0.05), residual electron density (< 1 eÅ⁻³), and Hirshfeld surface analysis for intermolecular interactions. Visualize with UCSF Chimera .
Advanced: How do computational methods (DFT) predict the reactivity of this compound?
Methodological Answer:
- HOMO-LUMO Analysis : Calculate frontier orbitals using Gaussian/B3LYP/6-311++G(d,p) to predict electrophilic/nucleophilic sites. A smaller HOMO-LUMO gap (~4 eV) suggests higher reactivity .
- Global Reactivity Descriptors : Compute chemical potential (μ = (EHOMO + ELUMO)/2) and electrophilicity index (ω = μ²/2η) to compare with analogous halogenated ketones.
- Applications : Predict regioselectivity in substitution reactions (e.g., SN2 at bromomethyl vs. nucleophilic attack at carbonyl) .
Advanced: What role do hydrogen bonds play in the crystal packing of this compound?
Methodological Answer:
- Graph Set Analysis : Identify motifs (e.g., R₂²(8) for C=O⋯H-C interactions) using Mercury or PLATON.
- Energetics : Calculate interaction energies via PIXEL (Coulombic + dispersion terms). Ethoxy groups may form C-H⋯O bonds with adjacent aromatic rings, stabilizing the lattice .
- Impact on Properties : Correlate packing density with thermal stability (TGA/DSC data) .
Advanced: How can this compound serve as an intermediate in pharmaceutical synthesis?
Methodological Answer:
- Functionalization : Bromomethyl and chloropropanone groups allow cross-coupling (Suzuki, Heck) or nucleophilic substitution to introduce pharmacophores.
- Case Study : Analogous bromophenyl ketones are used in antiviral agents (e.g., derivatization to benzimidazole hybrids ).
- Validation : Test bioactivity via in vitro assays (e.g., MIC for antimicrobial activity) after functional group modification .
Advanced: How to address discrepancies in experimental vs. computational vibrational spectra?
Methodological Answer:
- Scaling Factors : Apply empirical scaling (e.g., 0.961 for B3LYP/6-31G*) to match DFT-calculated IR frequencies with experimental data.
- Anharmonicity Corrections : Use VPT2 (Vibrational Perturbation Theory) for overtones/combination bands.
- Solvent Effects : Simulate DMSO or CHCl₃ environments via IEFPCM model. Cross-validate with Raman spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
